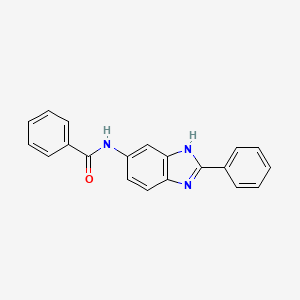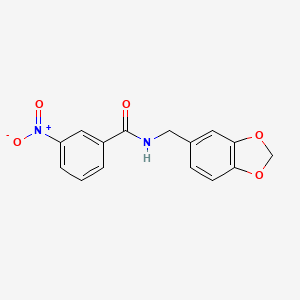
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, also known as PBB, is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound has a complex structure that contains both benzimidazole and benzamide moieties, which give it unique biochemical and physiological properties.
作用機序
The mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules that are essential for cell division. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide binds to the colchicine site of tubulin, which prevents the assembly of microtubules and leads to cell cycle arrest and apoptosis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can contribute to the anticancer activity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide.
Biochemical and Physiological Effects:
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been shown to have several biochemical and physiological effects that are relevant to its anticancer activity. For example, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can induce oxidative stress and DNA damage, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells, which can contribute to the elimination of cancer cells.
実験室実験の利点と制限
One of the advantages of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide for lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, which reduces the risk of toxicity and side effects. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to be effective against cancer cells that are resistant to conventional chemotherapy, which can provide new treatment options for cancer patients. However, one of the limitations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is complex and involves multiple targets, which can make it challenging to study its effects in vitro and in vivo.
将来の方向性
There are several future directions for further research on N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. Moreover, the optimization of the formulation and delivery of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can enhance its bioavailability and efficacy in vivo. Additionally, the identification of biomarkers that can predict the response of cancer cells to N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can improve patient selection and treatment outcomes. Finally, the combination of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide with other anticancer agents can enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the reaction of 2-phenyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with an acid. The yield of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
特性
IUPAC Name |
N-(2-phenyl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)21-16-11-12-17-18(13-16)23-19(22-17)14-7-3-1-4-8-14/h1-13H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEILCJQRYOUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)
![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)


![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)


